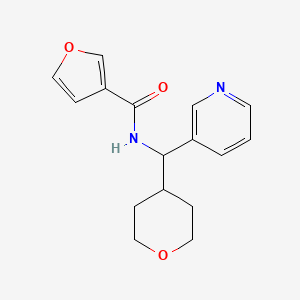

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a pyridine ring, a tetrahydro-2H-pyran ring, and a furan ring . These structural motifs are common in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent rings. The pyridine ring is a six-membered ring with one nitrogen atom, the tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom, and the furan ring is a five-membered ring with one oxygen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the properties of its constituent rings. For example, the pyridine ring can participate in electrophilic substitution reactions, while the furan ring can undergo reactions typical of aromatic systems .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine, tetrahydro-2H-pyran, and furan rings would be expected to influence its solubility in different solvents .Scientific Research Applications

Amplifiers of Phleomycin

The study by Brown and Cowden (1982) explored the synthesis of heterobicyclic compounds, including those with pyridinyl and furanyl moieties, as amplifiers of phleomycin against Escherichia coli. These compounds demonstrate the utility of heterocyclic chemistry in enhancing antibiotic effectiveness, showcasing the potential of similar compounds in medicinal chemistry and drug development (Brown & Cowden, 1982).

Furan Ring Transformations

Research conducted by Stroganova et al. (2016) on the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides resulted in the discovery of new fused heterocyclic systems. This study illustrates the versatility of furan derivatives in synthesizing novel heterocyclic structures, which could have implications in developing new pharmaceuticals and materials (Stroganova, Vasilin, & Krapivin, 2016).

Synthesis of Amide-Thioethers

Meghdadi et al. (2012) described an improved method for synthesizing carboxamide ligands containing thioether donor sites, indicating the role of such compounds in coordinating chemistry and potential applications in catalysis and material science. This research highlights the importance of innovative synthetic methods in expanding the utility of compounds with carboxamide and thioether functionalities (Meghdadi, Mirkhani, & Ford, 2012).

Antiprotozoal Agents

Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, demonstrating the potential of furan-containing compounds in addressing parasitic infections. This study exemplifies the critical role of heterocyclic compounds in discovering new treatments for protozoal diseases (Ismail, Brun, & Wenzler, 2004).

Mechanism of Action

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, if it were a pharmaceutical, studies could be conducted to optimize its synthesis, evaluate its efficacy and safety, and explore its mechanism of action .

Properties

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-16(14-5-9-21-11-14)18-15(12-3-7-20-8-4-12)13-2-1-6-17-10-13/h1-2,5-6,9-12,15H,3-4,7-8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIDJYDVNXGHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927514.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2927520.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2927525.png)

![7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2927531.png)

![3-Spiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-ylsulfonylpyridine-2-carbonitrile](/img/structure/B2927535.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2927536.png)